molecular formula C14H16N2O5S B6717881 Methyl 5-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]-2-methylbenzoate

Methyl 5-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]-2-methylbenzoate

Cat. No.: B6717881
M. Wt: 324.35 g/mol
InChI Key: BIHVYRMKCBQDPL-UHFFFAOYSA-N
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Description

Methyl 5-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]-2-methylbenzoate is a complex organic compound that belongs to the class of oxazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]-2-methylbenzoate typically involves multiple steps, starting with the preparation of the oxazole ring. One common method involves the cyclization of appropriate precursors under mild conditions. For example, the synthesis may begin with the reaction of 3,4-dimethyl-1,2-oxazole with a sulfonamide derivative, followed by esterification to introduce the methyl benzoate moiety .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled temperature and pressure conditions to facilitate the cyclization and esterification reactions efficiently .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]-2-methylbenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with higher oxidation states, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

Methyl 5-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]-2-methylbenzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 5-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]-2-methylbenzoate involves its interaction with specific molecular targets. The oxazole ring and sulfonamide group are key functional groups that interact with biological molecules, potentially inhibiting enzymes or interfering with cellular processes. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]-2-methylbenzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methyl ester group, in particular, may influence its solubility and reactivity compared to similar compounds .

Properties

IUPAC Name

methyl 5-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]-2-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O5S/c1-8-5-6-11(7-12(8)14(17)20-4)22(18,19)16-13-9(2)10(3)15-21-13/h5-7,16H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIHVYRMKCBQDPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NC2=C(C(=NO2)C)C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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